molecular formula C19H14N2O2S B5804077 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5804077
M. Wt: 334.4 g/mol
InChI Key: RQANUWLMDYLPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide, commonly known as MBX-2982, is a small molecule drug that has shown potential in treating type 2 diabetes. It is an orally active and highly selective GPR119 agonist, which means that it stimulates the GPR119 receptor in the pancreas, leading to increased insulin secretion and improved glucose control.

Mechanism of Action

MBX-2982 works by binding to and activating the GPR119 receptor in the pancreas. This leads to the release of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose control. It also promotes the release of other hormones, such as glucagon-like peptide-2 (GLP-2), which have been shown to have beneficial effects on the gastrointestinal tract.
Biochemical and Physiological Effects:
MBX-2982 has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce food intake. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

MBX-2982 has several advantages for lab experiments, including its high selectivity for the GPR119 receptor, its oral bioavailability, and its low risk of hypoglycemia. However, it also has some limitations, such as its relatively short half-life and the need for specialized organic chemistry expertise to synthesize the compound.

Future Directions

There are several potential future directions for research on MBX-2982. These include exploring its effects on other metabolic pathways, such as lipid metabolism and inflammation, and investigating its potential as a combination therapy with other diabetes drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of the drug in humans.

Synthesis Methods

The synthesis of MBX-2982 involves several steps, including the formation of a benzoxazole ring, the introduction of a thiophene ring, and the attachment of a carboxamide group. The process is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is highly pure and stable.

Scientific Research Applications

MBX-2982 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes. It has shown promising results in improving glucose control and reducing HbA1c levels in patients with the disease. In addition, it has been found to have a low risk of hypoglycemia and to be well-tolerated by patients.

properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-4-9-16-15(11-12)21-19(23-16)13-5-7-14(8-6-13)20-18(22)17-3-2-10-24-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANUWLMDYLPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.